Product packaging for 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine(Cat. No.:)

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B13119199
M. Wt: 134.18 g/mol
InChI Key: PFBGOFZLEOKXSV-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a dihydro derivative of the privileged pyrrolo[1,2-a]pyrazine heterocyclic scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery . This core framework is found in a range of bioactive natural products and synthetic compounds, demonstrating diverse pharmacological properties . The pyrrolo[1,2-a]pyrazine structure is a key feature in numerous synthetic bioactive compounds, functioning as antitumor agents, kinase inhibitors, and enzyme inhibitors such as poly(ADP-ribose) polymerase-1 (PARP-1) antagonists . Research into closely related dihydropyrrolo[1,2-a]pyrazine derivatives has highlighted their potential as versatile intermediates in organic synthesis. For instance, such compounds can be functionalized via palladium-catalyzed cross-coupling reactions or transformed into reactive azomethine ylides for 1,3-dipolar cycloadditions, useful for constructing complex molecular architectures . The primary research applications of this compound are in chemical synthesis and early-stage drug discovery. It serves as a key intermediate for constructing more complex molecules and is a valuable scaffold for probing biological mechanisms and identifying new therapeutic candidates . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B13119199 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H10N2/c1-7-6-10-4-2-3-8(10)5-9-7/h2-5,7H,6H2,1H3

InChI Key

PFBGOFZLEOKXSV-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CC=C2C=N1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine and Its Analogues

Modern Catalytic Approaches for 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine Synthesis

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and atom economy. The synthesis of this compound and its analogues has greatly benefited from these advancements, particularly through the use of transition metal and organocatalysis.

Palladium catalysis is a powerful tool for constructing the pyrrolo[1,2-a]pyrazine (B1600676) skeleton. Cycloisomerization reactions, where a linear substrate is rearranged into a cyclic product, are particularly effective. For example, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can lead to the formation of the pyrrolo[1,2-a]pyrazine core. mdpi.com The specific outcome of the reaction can be dependent on the palladium catalyst and ligands used; for instance, using palladium acetate (B1210297) can yield the desired pyrrolo[1,2-a]pyrazine, while other catalysts might lead to different fused systems. mdpi.comnih.gov

Palladium-catalyzed domino reactions have also been developed, where multiple bond-forming events occur in a single pot. An intermolecular cycloisomerization strategy involving 2-bromo-5-methoxypyrazine (B117211) and propargyl amines has been shown to produce pyrrolo[1,2-a]pyrazine derivatives. dntb.gov.ua These methods highlight the versatility of palladium in orchestrating complex cyclization cascades to efficiently build the target heterocyclic system. mdpi.comnih.gov

Table 2: Palladium-Catalyzed Cyclization Approaches
Substrate TypeCatalyst SystemKey TransformationProduct CoreReference(s)
N-Allyl pyrrole-2-carboxamidePd(OAc)₂, NaOAc, Bu₄NClIntramolecular CyclizationPyrrolo[1,2-a]pyrazine mdpi.com
2-Bromo-5-methoxypyrazine, Propargyl aminesPd catalystIntermolecular CycloisomerizationPyrrolo[1,2-a]pyrazine dntb.gov.ua
Alkynoic acids, o-AminobenzylaminePalladacycle 1Domino Cycloisomerization/CondensationPyrrolo[2,1-b]quinazolinone mdpi.com

Beyond palladium, other transition metals have been employed in elegant annulation strategies. Gold catalysis, in particular, has emerged as a powerful method for alkyne activation. A notable example is the gold(I)-catalyzed regioselective annulation to construct pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.gov This two-step process typically involves an acid-mediated cyclization of a Ugi adduct to form a dihydropyrazinone intermediate, which is then subjected to gold(I)-catalyzed annulation. acs.orgnih.gov The activation of the alkyne by the gold catalyst renders it a soft electrophile, which then reacts selectively at the C-5 position of the pyrrole (B145914) ring. acs.org This method is compatible with a wide variety of functional groups and generally proceeds in good to excellent yields under mild conditions. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of pyrrolo[1,2-a]pyrazine derivatives, often with high stereocontrol. Chiral Brønsted bases, such as those derived from ureidoaminals, have been successfully used to catalyze the Michael addition of bicyclic acylpyrrol lactims to nitroolefins. acs.orgnih.gov This reaction serves as a key step in accessing chiral pyrrolodiketopiperazines, which share the core bicyclic structure. nih.gov

Acid catalysis also plays a significant role. Trifluoroacetic acid (TFA) has been used to promote the tandem iminium cyclization and Smiles rearrangement of pyridinyloxyacetaldehyde with primary amines to generate related fused heterocyclic scaffolds. nih.gov Similarly, TFA is effective in the initial cyclization of Ugi adducts before the subsequent gold-catalyzed annulation step. acs.org In other instances, pyrazole (B372694) has been shown to promote the multi-component synthesis of related quinoline-fused pyrrole systems. nih.gov The development of organocatalytic domino reactions, such as the aza-Michael/hemiacetal sequence, provides a highly efficient pathway to construct the core dihydropyrazine (B8608421) ring with excellent diastereoselectivity. beilstein-journals.org

Multi-Component Reactions for the Construction of this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency by minimizing purification steps, saving time and resources, and increasing atom economy.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Post-Ugi modifications and tandem cyclization strategies have been effectively employed to construct the pyrrolo[1,2-a]pyrazine skeleton.

One prominent strategy involves the synthesis of advanced intermediates through the Ugi-4CR, which are then subjected to acid-mediated deprotection and cyclization. nih.gov For instance, Ugi adducts prepared from isocyanides, aldehydes, a masked amino aldehyde (like aminoacetaldehyde dimethylacetal), and alkynoic acids can undergo subsequent cyclization. nih.govnih.gov A tandem post-Ugi cyclization followed by a gold(I)-catalyzed regioselective annulation has been developed to produce functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov The process begins with the formation of a dihydropyrazinone intermediate via trifluoroacetic acid (TFA)-mediated cyclization of the Ugi adduct. This intermediate then undergoes a gold-catalyzed annulation to form the fused γ-lactam ring, completing the pyrrolo[1,2-a]pyrazine core. nih.gov

A Ugi-Mumm-Staudinger sequence has also been utilized to generate diastereomeric pyrrolopyrazinoquinazolinones. This approach leverages a four-component Ugi-based assembly that incorporates chiral amines, establishing key stereocenters early in the synthetic sequence. nih.gov

Table 1: Ugi-Type Reaction for Pyrrolo[1,2-a]pyrazine Scaffolds

Reaction Type Key Reactants Key Steps Final Scaffold
Post-Ugi/Gold-Catalyzed Annulation Isocyanide, Aldehyde, Aminoacetaldehyde dimethylacetal, Alkynoic acid 1. Ugi-4CR2. TFA-mediated cyclization3. Gold(I)-catalyzed annulation Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione nih.gov

Three-component reactions (3CRs) offer a similarly efficient route to the pyrrolo[1,2-a]pyrazine framework. A notable example is the scandium(III) triflate (Sc(OTf)₃)-catalyzed one-pot coupling of a pyrrole derivative, an amine, and a trialkylphosphite. chemrxiv.org This domino process facilitates the formation of multiple bonds (two C-N and one C-P) through a sequence involving a chemoselective Kabachnik–Fields reaction followed by an intramolecular cyclodehydration. chemrxiv.org This method provides direct access to highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates under environmentally favorable conditions. chemrxiv.org

Table 2: Three-Component Cyclocondensation for Pyrrolo[1,2-a]pyrazine Synthesis

Catalyst Reactants Key Processes Resulting Product

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. Stereoselective approaches to 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives and related chiral scaffolds have been developed using both chiral auxiliaries and asymmetric catalysis. nih.govnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. A diastereoselective, multicomponent synthesis of pyrrolopyrazinoquinazolinones was achieved using an optically pure proline derivative as a chiral amine in a Ugi-Mumm-Staudinger sequence. nih.gov This approach establishes two stereocenters in the Ugi assembly, leading to the formation of diastereomeric products that can be separated. The use of the chiral proline derivative effectively guides the stereochemistry of the reaction, providing access to enantiopure pyrrolopyrazinoquinazolinones. nih.gov

Similarly, chiral α-aminoesters have been employed as the chiral source in one-pot sequences to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity. nih.gov Although this example builds a related scaffold, the principle of using readily available chiral building blocks to induce diastereoselectivity is directly applicable to the synthesis of chiral pyrrolo[1,2-a]pyrazine derivatives.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical method for synthesizing chiral molecules.

A significant breakthrough in this area is the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid. nih.govresearchgate.net This reaction represents the first efficient method for preparing medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. nih.govresearchgate.net The chiral phosphoric acid catalyst orchestrates the enantioselective cyclization, affording the target compounds in high yields and with high enantioselectivities (up to 99% ee). nih.gov This strategy has proven to be general for a variety of aldehydes and pyrrole derivatives. nih.gov

Table 3: Asymmetric Catalysis for Chiral Pyrrolo[1,2-a]pyrazine Synthesis

Catalytic System Reaction Type Substrates Key Features

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

The use of catalysis, as seen in both the three-component cyclocondensation (Sc(OTf)₃) and the asymmetric aza-Friedel-Crafts reaction (chiral phosphoric acid), is another cornerstone of green chemistry. chemrxiv.orgnih.gov Catalysts are used in small amounts and can often be recycled, minimizing waste compared to stoichiometric reagents. fsu.edu The Sc(OTf)₃-catalyzed reaction is noted for proceeding under "environment-friendly conditions." chemrxiv.org

Future efforts in greening the synthesis of this compound could focus on employing safer and more sustainable solvents, such as water or ionic liquids, and utilizing energy-efficient techniques like microwave-assisted synthesis. nervianoms.com These methods have been shown to shorten reaction times, increase yields, and simplify workup procedures in the synthesis of other heterocyclic systems. nervianoms.com

Solvent-Free Reactions

Solvent-free synthesis, a cornerstone of green chemistry, aims to reduce pollution and resource consumption by eliminating the use of volatile organic solvents. These reactions are often conducted by heating the neat reactants or by using solid-phase techniques. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented, the principles have been successfully applied to structurally related heterocyclic systems.

One notable example is the catalyst-free reaction of diketene, isatin, and primary amines to produce pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov This multicomponent reaction proceeds efficiently without a solvent, highlighting the potential for such approaches in the synthesis of complex nitrogen-containing heterocycles. nih.gov Another relevant instance is the one-pot, metal and solvent-free synthesis of multisubstituted imidazo[1,2-a]pyrazines from 1-(3-alkynyl)-1H-imidazole-2-carbonitriles. researchgate.net This method involves the formation of two new C-N bonds through an imine-induced in situ activation of an alkyne, demonstrating that complex cyclizations can be achieved under solvent-free conditions. researchgate.net

The application of these principles to the synthesis of this compound could involve the reaction of a suitable pyrrole derivative with a 1,2-diamine under thermal conditions, eliminating the need for a solvent. The feasibility of such an approach is supported by the successful synthesis of related pyrazole derivatives under solvent-free conditions at room temperature. nih.gov

Reaction TypeReactantsProductConditionsKey Advantages
Three-component reactionDiketene, isatin, primary aminesPyrrolo[3,4-c]quinoline-1,3-dionesEthanol (as promoter, not bulk solvent)Readily available precursors, mild conditions, good atom economy
One-pot, metal-free cyclization1-(3-alkynyl)-1H-imidazole-2-carbonitrilesMultisubstituted imidazo[1,2-a]pyrazinesSolvent-freeHigh efficiency, formation of multiple bonds in one step
Pyrazole synthesisHydrazine hydrate, ethyl acetoacetate3-methyl-pyrazole-5-oneRoom temperature, solvent-freeOperational simplicity, high purity of product

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state. This technique can lead to shorter reaction times, higher yields, and access to products that are not obtainable through traditional solution-phase chemistry.

A significant advancement in this area is the mechanochemical synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative through a double cyclocondensation cascade. mdpi.com This process, involving the reaction of anthranilamide and ethyl levulinate, was successfully carried out in a ball mill, reducing the reaction time from 24 hours in a conventional batch system to just three hours. mdpi.com The use of a heterogeneous acid catalyst, Amberlyst® 15, further enhances the sustainability of this method. mdpi.com

The success of mechanochemistry in constructing the closely related pyrrolo[1,2-a]quinazoline scaffold strongly suggests its applicability for the synthesis of this compound. A potential mechanochemical route could involve the milling of a suitable pyrrole precursor with a diamine, possibly with a catalytic amount of a solid acid or base. This approach would be particularly advantageous for its reduced solvent waste and energy consumption.

ProductReactantsCatalystReaction Time (Mechanochemical)Reaction Time (Conventional)Key Advantage
3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneAnthranilamide, Ethyl levulinateAmberlyst® 153 hours24 hoursSignificant reduction in reaction time

Biocatalytic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. This approach is gaining traction in the synthesis of pharmaceuticals and fine chemicals due to its potential for greener and more sustainable processes.

The biocatalytic synthesis of substituted pyrazines has been demonstrated using a transaminase (ATA). d-nb.info In this method, the enzyme mediates the key amination of α-diketones to produce α-amino ketones, which then undergo oxidative dimerization to form pyrazines. d-nb.info This enzymatic strategy could be adapted for the synthesis of the pyrrolopyrazine core by carefully selecting the appropriate enzyme and reaction conditions to favor the desired cyclization pathway.

Furthermore, the use of biocatalysis in the synthesis of amine-containing pharmaceuticals is a rapidly evolving field. mdpi.com Enzymes such as imine reductases have been employed for the asymmetric synthesis of chiral amines, which are key intermediates for many pharmaceutical compounds. mdpi.com A potential biocatalytic route to this compound could involve the enzymatic reductive amination of a suitable keto-pyrrole precursor, followed by an enzyme-catalyzed or spontaneous cyclization.

EnzymeReaction TypeSubstratesProductKey Feature
Transaminase (ATA)Amination and oxidative dimerizationα-Diketones, amine donorSubstituted pyrazinesEnzyme-mediated key amination step
Imine Reductase (IRED)Asymmetric intramolecular reductive aminationKeto-amine precursorChiral cyclic aminesHigh enantioselectivity

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, the precise connectivity of atoms and the stereochemical arrangement of the molecule can be established.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be crucial in assembling the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons on the dihydropyrazine (B8608421) ring would show correlations that trace their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule, for example, linking the methyl group to the C3 position and confirming the fusion of the pyrrole (B145914) and pyrazine (B50134) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is key for determining the stereochemistry and preferred conformation of the molecule. For the chiral center at C3, NOESY could show spatial relationships between the methyl group and protons on the pyrazine ring.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations HMBC Correlations (to ¹³C) NOESY Correlations
H on C1 H on C2 C2, C8a, C3 H on C8
H on C2 H on C1 C1, C3, C8a H on C3
H on C3 H on C4, CH₃ C1, C2, C4, C4a, CH₃ H on C4, CH₃
H on C4 H on C3 C3, C4a, C6 H on C3
H on C6 H on C7 C4, C4a, C7, C8 H on C7
H on C7 H on C6, H on C8 C6, C8, C8a H on C6, H on C8
H on C8 H on C7 C1, C6, C7, C8a H on C1, H on C7

Dynamic NMR for Conformational Analysis of this compound

The dihydropyrazine ring in this compound is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, would be employed to study the kinetics of conformational exchange. By analyzing the changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers associated with processes like ring-flipping. This analysis provides insight into the flexibility of the molecule and the relative stability of its different conformations.

Table 2: Hypothetical Dynamic NMR Data for Conformational Exchange

Process Coalescence Temp. (Tc) Rate Constant (k) at Tc Energy Barrier (ΔG‡)

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular formula and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₁₀N₂), HRMS would confirm this molecular formula.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

Ion Theoretical m/z Experimental m/z Mass Difference (ppm) Elemental Composition

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of protonated this compound would be characteristic of its structure, with losses of small neutral molecules and cleavage of the ring systems providing clues to its connectivity.

Table 4: Hypothetical Tandem MS/MS Fragmentation Data for [C₈H₁₀N₂ + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss Proposed Fragment Structure
135.09 120.07 CH₃ Loss of the methyl group
135.09 107.08 C₂H₄ Retro-Diels-Alder fragmentation of the dihydropyrazine ring
135.09 94.07 C₃H₅ Cleavage within the pyrazine ring

Ion Mobility Spectrometry for Isomer Differentiation

Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This can be particularly useful for differentiating between isomers that may have identical mass-to-charge ratios. The collision cross-section (CCS) is a measure of the ion's size and shape in the gas phase. Should isomers of this compound exist, IMS could potentially distinguish them based on their different CCS values.

Table 5: Hypothetical Ion Mobility Spectrometry Data

Compound Adduct Ion Experimental CCS (Ų)
This compound [M+H]⁺ 125.5

Following a comprehensive search for scholarly data on "this compound," it has been determined that there is insufficient specific information available in published literature to adequately address the detailed sections and subsections of the requested article.

The search did not yield specific experimental or computational data regarding the vibrational spectroscopy (IR/Raman), chiroptical spectroscopy (CD/ORD), or X-ray crystallography of this compound. While information exists for structurally related compounds, such as derivatives containing oxo-groups (pyrrolopyrazinones) or the fully aromatized pyrrolo[1,2-a]pyrazine (B1600676) scaffold, these compounds possess different electronic and structural properties. Adhering to the strict instruction to focus solely on this compound prevents the use of data from these analogs.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article that meets the requirements of the provided outline.

Computational and Theoretical Investigations of 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules like 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure and behavior at the atomic level.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine the energies and shapes of molecular orbitals (MOs). Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-rich pyrrole--like portion and the pyrazine (B50134) nitrogen atoms would be expected to significantly influence the distribution and energies of these frontier orbitals.

Table 1: Illustrative Molecular Orbital Properties for a Heterocyclic System (Note: These are representative values for a similar bicyclic nitrogen heterocycle and not experimental data for the subject compound.)

PropertyValue (eV)Description
HOMO Energy-5.85Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.
LUMO Energy-1.20Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)4.65Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability.
Ionization Potential (I)5.85The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO.
Electron Affinity (A)1.20The energy released when an electron is added to the molecule. Approximated as -ELUMO.

To further refine the prediction of reactive sites, various reactivity descriptors derived from quantum chemical calculations are used.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It provides a guide to intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atoms' lone pairs would create distinct regions of negative potential.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They help to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than MEPs alone. The Fukui function f+ indicates susceptibility to nucleophilic attack, while f- indicates susceptibility to electrophilic attack.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms (Note: This table is for illustrative purposes to show how reactivity is assessed.)

Atom Number/Positionf+ (Nucleophilic Attack)f- (Electrophilic Attack)Predicted Reactivity
N1 (Pyrrole-like)0.050.18High susceptibility to electrophilic attack.
N5 (Pyrazine)0.120.09Moderate susceptibility to both nucleophilic and electrophilic attack/protonation.
C3 (Methyl-bearing)0.150.04Higher susceptibility to nucleophilic attack compared to other carbons.
C70.080.15Susceptible to electrophilic attack.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through bond rotations.

For a flexible molecule like this compound, which contains a non-aromatic, partially saturated ring, multiple conformers can exist. The dihydropyrazine (B8608421) ring can adopt various puckered conformations, such as chair, boat, or twist-boat forms. The position of the methyl group (axial or equatorial) further increases the number of possible conformers.

Computational methods can systematically scan the potential energy surface (PES) by rotating specific bonds to identify energy minima, which correspond to stable conformers. The calculations also locate transition states, which are the energy maxima along the path of interconversion between conformers. The energy difference between a stable conformer and a transition state is the energy barrier for that conformational change.

The surrounding environment, particularly the solvent, can significantly influence the stability of different conformers. Computational models can account for these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the simulation. Polar solvents may stabilize conformers with larger dipole moments, potentially altering the conformational equilibrium compared to the gas phase.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment that mimics real-world conditions.

For this compound, an MD simulation could track the transitions between different ring conformations, study the rotational freedom of the methyl group, and analyze how the molecule interacts with solvent molecules (e.g., water) or potential biological targets. These simulations are crucial for understanding how the molecule behaves in a dynamic, solution-phase environment, which is often more relevant to its real-world applications.

Solvent Interaction Studies

There are no specific computational studies in the available literature that detail the solvent interactions of this compound. Such studies, which would typically employ methods like Density Functional Theory (DFT) with implicit or explicit solvation models, are crucial for understanding how the compound behaves in different chemical environments. This information is fundamental for predicting solubility, stability, and reactivity in solution. However, research focusing on these specific interactions for this compound has not been published.

Reactivity and Mechanistic Studies of 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine

Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine (B1600676) System

The pyrrolo[1,2-a]pyrazine ring system is generally susceptible to electrophilic attack, with the position of substitution being influenced by the nature of the electrophile and the presence of substituents on the ring. The pyrrole (B145914) moiety of the fused system is electron-rich and thus more activated towards electrophilic substitution compared to the pyrazine (B50134) ring.

Halogenation Reactions

Specific studies on the halogenation of 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine are not extensively documented in the reviewed literature. However, studies on related dihydropyrrolo[1,2-a]pyrazinone systems indicate that bromination can be achieved using N-bromosuccinimide (NBS). researchgate.net For the analogous pyrrolo[1,2-a]quinoxaline (B1220188) system, regioselective bromination has been successfully carried out using tetrabutylammonium (B224687) tribromide (TBATB), yielding C3-brominated or C1, C3-dibrominated products depending on the reaction conditions. researchgate.net This suggests that the pyrrole ring of the this compound system would likely be the site of halogenation.

In a related study on pyrrolo[1,2-a]quinoxalines, chlorination with various reagents was found to predominantly yield the 1-chloro derivative, with a minor amount of the 3-chloro isomer. mdpi.com This further supports the prediction that electrophilic halogenation will occur on the pyrrole ring of the pyrrolo[1,2-a]pyrazine scaffold.

Formylation and Acylation (e.g., Vilsmeier Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Studies on various substituted pyrrolo[1,2-a]pyrazines have shown that Vilsmeier-Haack formylation consistently occurs at the C6 position of the pyrrolo[1,2-a]pyrazine core, irrespective of the substituents at the C1 and/or C3 positions. This high regioselectivity makes it a reliable method for introducing a formyl group onto the pyrazine ring of this heterocyclic system.

In contrast to formylation, the electrophilic acetylation of pyrrolo[1,2-a]pyrazines exhibits a more complex regioselectivity that is dependent on the substitution pattern of the starting material. For instance, the acetylation of pyrrolo[1,2-a]pyrazines with a substituent at the C3 position (and C1 unsubstituted) predominantly yields the C8-acetylated product. Conversely, when a methyl group is present at the C1 position, acetylation favors the C6 position. This demonstrates a regiodivergent behavior influenced by the electronic and steric effects of the substituents on the pyrrolo[1,2-a]pyrazine ring system.

Below is a data table summarizing the regioselectivity of formylation and acetylation on substituted pyrrolo[1,2-a]pyrazines.

Reagent/ReactionSubstituents (R1, R3)Major Product(s)
POCl3/DMF (Vilsmeier-Haack)R1=H, R3=Aryl or MethylC6-formyl
POCl3/DMF (Vilsmeier-Haack)R1=Methyl, R3=Aryl or MethylC6-formyl
Ac2O/SnCl4 (Acetylation)R1=H, R3=Aryl or MethylC8-acetyl
Ac2O/SnCl4 (Acetylation)R1=Methyl, R3=Aryl or MethylC6-acetyl

Data compiled from studies on substituted pyrrolo[1,2-a]pyrazines.

Nitration and Sulfonation

Direct nitration and sulfonation studies on this compound were not found in the surveyed literature. However, research on the related pyrrolo[1,2-a]quinoxaline system provides some insight into the potential reactivity. Nitration of pyrrolo[1,2-a]quinoxaline has been shown to yield a mixture of 1-nitro and 3-nitro derivatives, with the latter being the major product in an approximate 2:1 ratio. mdpi.com Sulfonation of the same system reportedly occurs exclusively at the 3-position. mdpi.com These findings suggest that for the pyrrolo[1,2-a]pyrazine system, the pyrrole ring is the preferred site for nitration and sulfonation, with the C1 and C3 positions being the most likely points of attack.

Nucleophilic Reactions with this compound

The dihydropyrazine (B8608421) portion of the this compound molecule contains an imine-like C=N double bond, which is susceptible to nucleophilic attack.

Reactions with Oxygen and Nitrogen Nucleophiles

While specific studies on this compound are limited, research on the analogous 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines provides valuable insights into the reactivity with nucleophiles. researchgate.net Treatment of these trifluoromethyl derivatives with oxygen nucleophiles, such as a 10% solution of sodium hydroxide (B78521) in 80% ethanol, resulted in the formation of 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines. researchgate.net This reaction proceeds with aromatization of the dihydropyrazine ring.

Reactions with nitrogen nucleophiles, such as methylamine (B109427) in alcohol at elevated temperatures, also lead to aromatization of the pyrrolo[1,2-a]pyrazine system, with transformation of the trifluoromethyl group into an amidine. researchgate.net These reactions demonstrate that the dihydropyrrolo[1,2-a]pyrazine core can undergo nucleophilic attack, often coupled with a subsequent elimination to achieve an aromatic system.

The following table summarizes the observed reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles.

NucleophileReaction ConditionsProduct(s)
10% NaOH in 80% EthanolRoom temperature, 2 weeks1-(Difluoromethyl)pyrrolo[1,2-a]pyrazines
Methylamine in alcohol150°CAromatized pyrrolo[1,2-a]pyrazine with amidine group at C1

Data from studies on 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines. researchgate.net

Hydride Reductions

Oxidation and Reduction Pathways of the Dihydropyrrolo[1,2-a]pyrazine Core

The chemical reactivity of the this compound core is characterized by its susceptibility to both oxidation and reduction reactions. These transformations are crucial for modifying the electronic properties and saturation level of the heterocyclic scaffold, enabling access to a diverse range of derivatives.

Aromatization Strategies

Aromatization of the dihydropyrrolo[1,2-a]pyrazine system to the corresponding planar, fully conjugated pyrrolo[1,2-a]pyrazine is a key transformation. This process involves the formal removal of a molecule of hydrogen and can be achieved through various oxidative methods. Research on related dihydropyrrolo[1,2-a]pyrazinone and substituted dihydropyrrolo[1,2-a]pyrazine systems highlights several effective strategies.

One common approach involves the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com However, attempts to aromatize certain pyrrolidino-fused diketopiperazines with DDQ have resulted in low yields (20-30%) and presented significant purification challenges. mdpi.com Alternative methods employing metal oxides, such as manganese dioxide (MnO₂), have shown success in oxidizing proline-derived compounds to their corresponding pyrrole structures without affecting other sensitive functional groups. mdpi.com

In the context of substituted dihydropyrrolo[1,2-a]pyrazines, aromatization can occur concurrently with other reactions. For instance, the reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles can lead to the transformation of the trifluoromethyl group into amide or amidine functionalities, accompanied by aromatization of the heterocyclic core through the formal elimination of hydrogen fluoride (B91410). researchgate.net Additionally, acid-catalyzed double cyclodehydration and subsequent aromatization have been employed as a facile route to construct fused polycyclic aromatic systems incorporating the pyrrolo[1,2-a]pyrazine motif. nih.gov

Oxidizing Agent/Method Substrate Type Outcome Reference
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Pyrrolidino-fused diketopiperazinesAromatization (low yield) mdpi.com
Manganese Dioxide (MnO₂)Proline-derived dihydropyrazinoneSelective oxidation to pyrrole mdpi.com
Selenium Dioxide (SeO₂)Phenylselanylated pyrrolidine (B122466) intermediateAromatization via elimination mdpi.com
Nucleophilic Reaction Conditions1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazinesAromatization with concurrent CF₃ group transformation researchgate.net
Acid-catalyzed Cyclodehydration1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydesAromatization to form polycyclic systems nih.gov

Selective Reductions to Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

The selective reduction of the dihydropyrrolo[1,2-a]pyrazine core provides access to the corresponding 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives. This transformation typically targets the C=N double bond within the pyrazine ring, leading to a more flexible, saturated heterocyclic system.

Catalytic hydrogenation is a prominent method for achieving this reduction. For example, the reduction of a dihydropyrrolo[1,2-a]pyrazinone derivative using a platinum catalyst on carbon (Pt/C) under a hydrogen atmosphere successfully yielded the corresponding saturated analog. mdpi.com This method is often clean and efficient, though the catalyst and reaction conditions must be chosen carefully to avoid over-reduction or degradation of other functional groups.

Chemical reductants are also employed. The synthesis of 1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine was accomplished using a two-step procedure involving treatment with phosphorus oxychloride (POCl₃) followed by reduction with sodium borohydride (B1222165) (NaBH₄). nih.gov This demonstrates a versatile approach to obtaining substituted tetrahydropyrrolo[1,2-a]pyrazine scaffolds. These saturated derivatives are of interest as they serve as core structures in compounds evaluated as histone deacetylase (HDAC) inhibitors. mdpi.com

Reducing Agent/Method Substrate Product Reference
H₂, Pt/CBrominated dihydropyrrolo[1,2-a]pyrazinoneLongamide B analog (tetrahydropyrrolo[1,2-a]pyrazinone) mdpi.com
POCl₃, then NaBH₄Substituted dihydropyrrolo[1,2-a]pyrazinone1-((4-Methoxyphenoxy)methyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine nih.gov

Cycloaddition Reactions Involving this compound Scaffolds

Cycloaddition reactions offer a powerful strategy for constructing complex molecular architectures from simpler precursors in a highly convergent manner. The pyrrolo[1,2-a]pyrazine scaffold can participate in such reactions, leveraging its unique electronic structure.

1,3-Dipolar Cycloadditions (e.g., Azomethine Ylides)

The fully aromatic pyrrolo[1,2-a]pyrazine system is a precursor to N-ylides, which are valuable 1,3-dipoles for cycloaddition reactions. sci-hub.se The non-bridgehead nitrogen atom (N-2) can be quaternized by reaction with alkylating agents. Subsequent deprotonation of the adjacent methylene (B1212753) group with a base generates a stabilized azomethine ylide. sci-hub.se

This in situ generated ylide can then react with a variety of dipolarophiles, such as alkynes and alkenes, in a [3+2] cycloaddition fashion. nih.govnih.gov For example, reaction of the ylide derived from pyrrolo[1,2-a]pyrazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of dipyrrolo[1,2-a;2',1'-c]pyrazine derivatives. sci-hub.se Both intermolecular and intramolecular versions of this cycloaddition have been reported, providing access to complex, fused heterocyclic systems. sci-hub.se

While these studies have been performed on the aromatic pyrrolo[1,2-a]pyrazine, the strategy is potentially applicable to the this compound scaffold. The reaction would likely proceed via initial aromatization to the corresponding pyrrolo[1,2-a]pyrazine, followed by ylide formation and cycloaddition.

Dipolarophile Ylide Precursor Product Type Reference
Dimethyl acetylenedicarboxylate (DMAD)Quaternized Pyrrolo[1,2-a]pyrazineDipyrrolo[1,2-a;2',1'-c]pyrazine sci-hub.se
N-PhenylmaleimideQuaternized Pyrrolo[1,2-a]pyrazineFused polycyclic adduct sci-hub.se
Phenyl isothiocyanateQuaternized Pyrrolo[1,2-a]pyrazineHeterobetaine sci-hub.se

Diels-Alder Reactions (if applicable)

The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of organic synthesis for the formation of six-membered rings. nih.gov It typically involves the reaction of a conjugated diene with a dienophile. For heterocyclic systems like this compound, participation in a Diels-Alder reaction is not extensively documented.

The pyrrole moiety is generally a poor diene in Diels-Alder reactions due to its aromatic character, which would be disrupted during the cycloaddition. While inverse-electron-demand aza-Diels-Alder reactions are known for electron-deficient diazines like 1,2,3-triazines, the electron-rich nature of the pyrrolo[1,2-a]pyrazine system makes this pathway less favorable. organic-chemistry.org The pyrazine portion of the dihydropyrrolo[1,2-a]pyrazine core lacks the requisite conjugated diene system for a classical Diels-Alder reaction. Consequently, the applicability of Diels-Alder reactions directly on the this compound scaffold is limited and not a commonly reported transformation for this class of compounds.

C-H Functionalization of this compound

Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. For the this compound scaffold, the most likely sites for electrophilic C-H functionalization are the electron-rich positions of the pyrrole ring.

While specific studies on the C-H functionalization of this compound are not widely available, research on related, more complex pyrrolo[1,2-a]pyrazine systems provides insight into potential reactivity. For example, electrophilic substitution via formylation has been successfully carried out on dipyrrolo[1,2-a;2',1'-c]pyrazines. researchgate.net This suggests that the pyrrole ring within the simpler dihydropyrrolo[1,2-a]pyrazine core could be susceptible to similar electrophilic aromatic substitution-type reactions, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or halogenation, provided the reaction conditions are compatible with the dihydro-pyrazine portion of the molecule. The development of specific C-H functionalization protocols for this scaffold remains an area for further investigation.

Derivatization and Analogue Synthesis of 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine

Introduction of Substituents on the Pyrrole (B145914) Moiety

The pyrrole ring within the 3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine system is electron-rich and thus amenable to electrophilic substitution reactions. pearson.comonlineorganicchemistrytutor.comaklectures.comquora.comquora.com The regioselectivity of these substitutions is highly dependent on the reaction conditions and the nature of the substituents already present on the bicyclic core.

Electrophilic acylation, such as acetylation and formylation, has been a key strategy for introducing functional groups onto the pyrrole moiety. The position of substitution is influenced by the substituents at the C1 and C3 positions of the pyrrolo[1,2-a]pyrazine (B1600676) skeleton. arkat-usa.org For instance, Vilsmeier-Haack formylation of various pyrrolo[1,2-a]pyrazines consistently yields C6-formylated products, regardless of the substitution pattern at other positions. arkat-usa.org

In contrast, Friedel-Crafts acetylation exhibits a more complex regioselectivity. When the C1 position is unsubstituted (R¹=H) and the C3 position bears an aryl or methyl group, acetylation predominantly occurs at the C8 position. However, if the C1 position is substituted with a methyl group (R¹=Me), the major product is the C6-acetylated derivative. arkat-usa.org This substituent-dependent regiodivergence allows for the selective synthesis of different isomers.

Regioselectivity of Electrophilic Acylation on Pyrrolo[1,2-a]pyrazines arkat-usa.org
Substituents (R¹, R³)ReactionMajor ProductMinor Product
R¹=H, R³=Aryl or MeAcetylationC8-acetylC6-acetyl
R¹=Me, R³=Aryl or MeAcetylationC6-acetylC8-acetyl
Various R¹, R³Formylation (Vilsmeier-Haack)C6-formyl-

Functionalization of the Dihydropyrazine (B8608421) Ring

The dihydropyrazine ring offers multiple sites for functionalization, including the nitrogen atoms and the sp³-hybridized carbon atoms. Reactions can lead to the introduction of new substituents, alteration of the oxidation state, or complete aromatization of the ring.

One notable functionalization involves the reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles. researchgate.net Treatment of these compounds with O- and N-nucleophiles results in the transformation of the trifluoromethyl group into amide or amidine functionalities, respectively. This reaction is accompanied by the aromatization of the dihydropyrazine ring through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.net

Oxidation of the dihydropyrazine ring is a common method to access the corresponding aromatic pyrrolo[1,2-a]pyrazine system. researchgate.net This transformation is a key step in many synthetic routes and can be achieved using various oxidizing agents. The resulting aromatic core often serves as a platform for further derivatization.

Functionalization of the Dihydropyrazine Ring
Starting MaterialReagents and ConditionsProductReference
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazineO- or N-nucleophiles1-Amide/Amidine-pyrrolo[1,2-a]pyrazine researchgate.net
3,4-Dihydropyrrolo[1,2-a]pyrazineOxidizing agents (e.g., MnO₂, DDQ)Pyrrolo[1,2-a]pyrazine researchgate.net

Preparation of Bridged and Fused Polycyclic Systems Derived from this compound

The construction of bridged and fused polycyclic systems from the this compound scaffold leads to structurally complex and diverse molecules with potential applications in materials science and medicinal chemistry. semanticscholar.org These transformations often involve intramolecular cyclizations or cycloaddition reactions.

A highly efficient and regioselective method to create a fused system is through double dehydrative cyclizations. For example, a novel 1,2,4-triazole-fused N-heterocyclic scaffold, pyrrolo[1,2-a] pearson.comonlineorganicchemistrytutor.compsecommunity.orgtriazolo[5,1-c]pyrazine, has been synthesized via a base-promoted reaction of a pyrrole-2-carbonitrile (B156044) derivative with an acyl hydrazide. elsevierpure.com This domino reaction involves the sequential formation of the pyrazine (B50134) and 1,2,4-triazole (B32235) rings.

Palladium-catalyzed intramolecular cyclization of N-allyl-pyrrolo-2-carboxamides provides a regiodivergent route to either pyrrolo[1,2-a]pyrazin-1-ones or pyrrolo-pyridines, depending on the reaction conditions. researchgate.net This method allows for the controlled synthesis of different fused heterocyclic systems from a common precursor. Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides derived from the pyrrolopyrazine system can be employed to construct complex fused-ring polycyclic compounds. thieme-connect.de

Another approach involves the expansion of the pyrazine ring. The reaction of 1-phenylethynyl substituted tetrahydropyrrolo[1,2-a]pyrazines with terminal alkynes can lead to the formation of pyrrolo[1,2-d] onlineorganicchemistrytutor.compsecommunity.orgdiazecines through a sequence of cleavage and cyclization, effectively expanding the six-membered dihydropyrazine ring into a ten-membered ring. urfu.ru

Synthesis of Bridged and Fused Polycyclic Systems
Reaction TypeStarting Material/PrecursorKey Reagents/ConditionsResulting Polycyclic SystemReference
Double Dehydrative CyclizationPyrrole-2-carbonitrile derivative and Acyl hydrazideBasePyrrolo[1,2-a] pearson.comonlineorganicchemistrytutor.compsecommunity.orgtriazolo[5,1-c]pyrazine elsevierpure.com
Pd-Catalyzed Intramolecular CyclizationN-allyl-pyrrolo-2-carboxamidePd catalystPyrrolo[1,2-a]pyrazin-1-one researchgate.net
Ring Expansion1-Phenylethynyl tetrahydropyrrolo[1,2-a]pyrazineTerminal alkynesPyrrolo[1,2-d] onlineorganicchemistrytutor.compsecommunity.orgdiazecine urfu.ru

Synthesis of Bioisosteres and Conformationally Restricted Analogues

The concepts of bioisosterism and conformational restriction are powerful tools in drug design to enhance potency, selectivity, and pharmacokinetic properties. psecommunity.org Applying these principles to the this compound scaffold can lead to the development of novel therapeutic agents.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. mdpi.com In the context of the pyrrolopyrazine core, which is a diazine derivative, the synthesis of analogues with other diazine systems like pyridazine (B1198779) can be considered a bioisosteric replacement. psecommunity.orgmdpi.com The synthesis of various pyridazinic bioisosteres has been reported, and their biological activities have been evaluated, providing insights into the structure-activity relationships of this class of compounds. psecommunity.orgmdpi.com

Conformationally restricted analogues are designed to limit the flexibility of a molecule and lock it into a specific, biologically active conformation. A significant advancement in this area is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes. sci-hub.se This reaction, catalyzed by a chiral phosphoric acid, provides an efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. The resulting products are conformationally more rigid than their acyclic precursors and are of significant interest in medicinal chemistry. sci-hub.se

Synthesis of Bioisosteres and Conformationally Restricted Analogues
ApproachSynthetic StrategyExample of Resulting AnalogueKey FeatureReference
BioisosterismReplacement of the pyrazine ring with other diazinesPyridazine-containing analoguesSimilar electronic and steric properties psecommunity.orgmdpi.com
Conformational RestrictionCatalytic asymmetric intramolecular aza-Friedel-Crafts reactionChiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazinesReduced conformational flexibility, defined stereochemistry sci-hub.se

Biological Activity and Mechanistic Insights of 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine Derivatives

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

SAR studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, these studies have been instrumental in identifying the key structural features that govern their biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements have been identified:

The Pyrrolo[1,2-a]pyrazine (B1600676) Core: This bicyclic system forms the fundamental framework of these compounds. Its rigid structure and specific arrangement of nitrogen atoms are essential for orienting the substituents in a manner that facilitates binding to biological targets. researchgate.net

Substituents on the Aromatic Ring: In a series of pyrrolo[1,2-a]pyrazine derivatives evaluated for their anticancer activity, the nature and position of substituents on an attached aromatic ring were found to be critical. For instance, a methoxy (B1213986) group at the ortho-position of a phenyl ring was shown to strongly inhibit the viability of human lymphoma U937 cells. documentsdelivered.com The presence of a 2,4-dimethoxyphenyl group enhanced this activity, whereas a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the importance of the substituent's orientation. documentsdelivered.com

The N-Acylhydrazone Moiety: The introduction of an N-acylhydrazone (NAH) pharmacophore into related pyrrolo[3,4-d]pyridazinone derivatives has been shown to confer dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activities. nih.gov This functional group is considered a privileged structure in medicinal chemistry due to its ability to participate in various biological interactions. nih.gov

Compound Substituent Biological Activity
6bo-methoxy group on aromatic ringStrong inhibition of human lymphoma U937 cell viability. documentsdelivered.com
6x2,4-dimethoxyphenyl groupMore potent inhibition of U937 cell survival than 6b. documentsdelivered.com
6y2,5-dimethoxyphenyl moietyIneffective inhibition. documentsdelivered.com
6t-wHalogen at the o-positionNo significant inhibition. documentsdelivered.com

The three-dimensional arrangement of a molecule is paramount for its interaction with biological macromolecules. For 1,2-dihydropyrido[3,4-b]pyrazine derivatives, which are structurally related to the core topic, specific conformational features have been linked to their antitumor activity. Activity was found to be diminished or abolished when the dihydropyrazine (B8608421) ring was either oxidized to a pyrazine (B50134) or reduced to a tetrahydropyrazine, indicating that the partially saturated nature of this ring is a key conformational requirement for biological recognition. nih.gov Furthermore, the presence of a 6-substituent containing an aryl group appeared to be necessary for activity. nih.gov

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Research on this compound derivatives has led to the identification of several key molecular targets.

Protein kinases are a major class of drug targets, particularly in oncology. Certain derivatives of the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have been identified as potent and selective inhibitors of PIM kinases. nih.gov A specific compound, 20c, demonstrated excellent potency against PIM1 and PIM2 kinases. nih.gov The inhibition of these kinases can lead to the degradation of the c-Myc oncoprotein, which is a key driver in many cancers. nih.gov

In a related study, documentsdelivered.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov Molecular docking studies indicated that these compounds could bind effectively to the active sites of both kinases. nih.gov

Compound/Derivative Class Target Enzyme Mechanism/Effect
3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivativesPIM1 and PIM2 kinasesPotent and selective inhibition, leading to c-Myc degradation. nih.gov
documentsdelivered.comnih.govnih.govtriazolo[4,3-a]pyrazine derivativesc-Met and VEGFR-2 kinasesDual inhibition, blocking tumor angiogenesis and proliferation. nih.gov

The N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the central nervous system, has been identified as a target for dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives. nih.gov These compounds act as positive allosteric modulators (PAMs) of GluN2C- and GluN2D-containing NMDA receptors. nih.gov The prototype, R-(+)-EU-1180-453, was found to increase glutamate (B1630785) potency and the response to a maximally effective concentration of the agonist. nih.gov

Cellular Pathway Modulation Mechanisms

The biological effects of a compound are ultimately mediated through its modulation of cellular pathways. For this compound derivatives, several pathway modulation mechanisms have been proposed.

The anticancer action of a derivative bearing a 2,4-dimethoxyphenyl group (compound 6x) has been associated with the FTase-p38 signaling axis. documentsdelivered.com Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including Ras, which is often mutated in cancer. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, and its modulation can lead to apoptosis.

Furthermore, the PIM kinase inhibitor 20c was shown to efficiently and dose-dependently promote the degradation of c-Myc, a transcription factor that regulates cell proliferation, growth, and apoptosis. nih.gov This provides a clear mechanism for its anticancer effects. In the case of 1,2-dihydropyrido[3,4-b]pyrazine derivatives, their mechanism of action has been attributed to the accumulation of cells at mitosis. nih.gov

Compound/Derivative Class Modulated Cellular Pathway Observed Cellular Effect
Compound 6x (with 2,4-dimethoxyphenyl group)FTase-p38 signaling axisInhibition of cancer cell survival. documentsdelivered.com
Compound 20c (PIM kinase inhibitor)c-Myc degradation pathwayDose-dependent degradation of c-Myc. nih.gov
1,2-dihydropyrido[3,4-b]pyrazine derivativesMitosisAccumulation of cells at mitosis. nih.gov

Investigation of Apoptosis Induction Pathways

Several derivatives of the pyrrolo[1,2-a]pyrazine and related heterocyclic scaffolds have been shown to induce programmed cell death, or apoptosis, in cancer cell lines through various mechanisms.

Studies on imidazo[1,2-a]pyrazine (B1224502) derivatives, which share a similar bicyclic nitrogen-containing core, have provided insights into potential apoptotic pathways. Specific derivatives, such as PAB13, PAB15, and PAB23, were found to inhibit the growth of the Dami human megakaryoblastic leukemia cell line and induce cytotoxicity. nih.gov The mechanism for this apoptotic induction was not related to purinoceptor activity but was quantitatively linked to the compounds' ability to increase intracellular cyclic AMP (cAMP) levels by inhibiting phosphodiesterase (PDE). nih.govnih.gov

More complex molecules incorporating the dihydropyrrolo[1,2-a]pyrazine moiety also demonstrate potent pro-apoptotic activity. A dispiropiperazine derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), was shown to induce apoptosis and necrosis in SW480 human colon cancer cells. nih.govresearchgate.net Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue known as DHPITO, which targets microtubules, ultimately leads to the induction of cellular apoptosis in colorectal cancer cells. mdpi.comnih.gov Furthermore, an octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold has been successfully used to design potent antagonists of Inhibitor of Apoptosis (IAP) proteins, which function by mimicking the N-terminus of the natural pro-apoptotic protein Smac (second mitochondria-derived activator of caspase). nih.gov

Compound DerivativeCell LineObserved Apoptotic MechanismReference
Imidazo[1,2-a]pyrazines (PAB13, PAB15, PAB23)Dami (Human megakaryoblastic leukemia)Induction of apoptosis via cAMP increase and phosphodiesterase (PDE) inhibition. nih.govnih.gov
Spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3)SW480 (Human colon cancer)Induces apoptosis and necrosis. nih.govresearchgate.net
Pyrrolyldihydropyrazino[1,2-a]indoletrione (DHPITO)Colorectal Cancer CellsInduces apoptosis subsequent to microtubule stabilization. mdpi.comnih.gov
Octahydropyrrolo[1,2-a]pyrazine scaffold (e.g., T-3256336)MDA-MB-231 (Breast cancer)Acts as a Smac mimetic to antagonize Inhibitor of Apoptosis Proteins (IAPs). nih.gov

Effects on Cell Cycle Progression Mechanisms

The antiproliferative activity of dihydropyrrolo[1,2-a]pyrazine derivatives is often linked to their ability to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints.

The dispiropiperazine derivative SPOPP-3 was investigated for its effect on cell cycle progression in SW480 cells. nih.gov Flow cytometry analysis revealed that treatment with this compound caused cell cycle arrest in the G2/M phase. nih.govresearchgate.net Further investigation through Western blot analysis confirmed the arrest occurred specifically in the M phase, as indicated by an increase in the mitotic marker phospho-histone H3. nih.gov

A similar effect was observed with the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO. In colorectal cancer cell lines HCT116 and HCT8, DHPITO induced a dose-dependent increase in the population of cells in the G2/M phase. mdpi.comnih.gov This cell cycle arrest is a direct consequence of the compound's primary mechanism of action: the stabilization of microtubules, which disrupts the formation of the mitotic spindle required for cell division. mdpi.com

Compound DerivativeCell LineEffect on Cell CycleReference
Spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3)SW480 (Human colon cancer)Arrest at the G2/M phase (specifically M phase). nih.govnih.gov
Pyrrolyldihydropyrazino[1,2-a]indoletrione (DHPITO)HCT116, HCT8 (Colorectal cancer)Dose-dependent arrest at the G2/M phase. mdpi.comnih.gov

Mechanistic Studies of Antimicrobial Activity

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been isolated from natural sources, such as marine bacteria, and have demonstrated significant antimicrobial properties, including activity against multidrug-resistant pathogens. nih.govresearchgate.netnih.gov

Bacterial Cell Wall Synthesis Inhibition Mechanisms

While various pyrrolo[1,2-a]pyrazine derivatives exhibit potent antibacterial effects, the specific mechanism of bacterial cell wall synthesis inhibition has not been extensively documented. The mechanisms of action for many pyrrolopyrazine derivatives are not yet clearly recognized. researchgate.net However, studies on related nitrogen-containing heterocyclic compounds suggest that interference with the bacterial cell envelope is a plausible mechanism. For example, some antimicrobial agents function by disrupting the bacterial cell membrane structure, leading to a loss of integrity and cell death. researchgate.net The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, isolated from Bacillus tequilensis, has been shown to be effective against multidrug-resistant Staphylococcus aureus, though its precise interaction with the cell wall remains an area for further investigation. nih.govnih.gov

Interference with Microbial Metabolic Pathways

Research has shown that some dihydropyrrolo[1,2-a]pyrazine derivatives function by disrupting key microbial communication and virulence pathways rather than classical metabolic routes. A primary mechanism identified is the inhibition of quorum sensing (QS). frontiersin.org Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.org

The compound 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, isolated from Exiguobacterium indicum, was found to exhibit significant anti-quorum sensing activity against Pseudomonas aeruginosa. frontiersin.orgnih.gov It achieved this without being bactericidal, instead preventing biofilm formation and reducing the production of several QS-controlled virulence factors, including elastase, protease, pyocyanin, and rhamnolipids. frontiersin.org This demonstrates an interference with a critical bacterial signaling pathway that is essential for pathogenicity.

Compound DerivativeTarget OrganismObserved Antimicrobial MechanismReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Sclerotium bataticola (fungus)Antifungal activity. ekb.eg
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroStaphylococcus aureus (MDR)Bactericidal activity. nih.gov
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dionePseudomonas aeruginosaQuorum sensing inhibition (QSI), leading to reduced biofilm formation and virulence factor production. frontiersin.org

Mechanistic Studies of Antiviral Activity

The dihydropyrrolo[1,2-a]pyrazine scaffold has proven to be a valuable template for the development of potent antiviral agents, particularly inhibitors of viral enzymes that are critical for replication.

Inhibition of Viral Replication Enzymes

A notable success in this area has been the development of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) integrase enzyme. nih.govscilit.com HIV-1 integrase is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome. nih.gov This process involves two key steps: 3'-processing and strand transfer. nih.gov The dihydropyrrolo[1,2-a]pyrazinone derivatives were specifically found to inhibit the strand transfer step of the integration process. nih.gov This inhibition effectively halts viral replication in cell-based assays. Further structure-activity relationship (SAR) studies led to the development of pseudosymmetrical tricyclic pyrrolopyrazine inhibitors with improved antiviral potency. nih.gov

Compound DerivativeTarget VirusEnzyme TargetMechanism of ActionActivity (CIC95)Reference
Compound 12 (An 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivative)HIV-1IntegraseInhibition of the strand transfer process.0.31 µM nih.gov
Compounds 23 and 24 (Pseudosymmetrical tricyclic pyrrolopyrazine inhibitors)HIV-1IntegraseInhibition of the strand transfer process.Improved potency over compound 12. nih.gov

Interference with Viral Life Cycle Proteins

Derivatives of the dihydropyrrolo[1,2-a]pyrazine and related fused heterocyclic systems have been investigated for their potential to inhibit various stages of the viral life cycle. The primary mechanism often involves the direct interaction with and inhibition of key viral enzymes or structural proteins that are essential for viral replication and propagation.

Inhibition of Viral Integrase:

A notable example within the dihydropyrrolo[1,2-a]pyrazine class is the investigation of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) integrase. nih.gov This viral enzyme is critical for the integration of the viral DNA into the host cell's genome, a crucial step in the retroviral life cycle. These compounds have been shown to inhibit the strand transfer process of HIV-1 integrase, which in turn blocks viral replication within cells. nih.gov The antiviral activity of one such compound, referred to as compound 12 in a study, demonstrated a 95% cell culture inhibitory concentration (CIC95) of 0.31μM against HIV-1 replication. nih.gov Further structure-activity relationship (SAR) studies led to the development of pseudosymmetrical tricyclic pyrrolopyrazine inhibitors with even greater antiviral potency. nih.gov

Inhibition of Viral Nucleoprotein:

In the context of influenza viruses, a structurally related class of compounds, imidazo[1,2-a]pyrazine derivatives, has been identified as potential inhibitors of the viral nucleoprotein (NP). nih.gov The influenza virus NP is a multifunctional protein that encapsidates the viral genome and is essential for viral RNA transcription and replication. One derivative, designated as A4, was found to exhibit potent and broad-spectrum anti-influenza activity. nih.gov Mechanistic studies revealed that A4 induces the clustering of the viral NP and prevents its accumulation in the nucleus. nih.gov Surface plasmon resonance assays and molecular docking simulations confirmed a direct binding interaction between A4 and the influenza NP, with a dissociation constant (KD) of 10.0 μM. nih.gov

Potential Inhibition of Viral Protease:

Other related heterocyclic compounds have also been explored for their antiviral properties. For instance, certain imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E. mdpi.com One such derivative, 3b , which features a cyclohexyl group at position 3 and a pyridin-4-yl group at position 2, showed the most potent anti-coronaviral activity with a 50% inhibitory concentration (IC50) of 56.96 µM. mdpi.com Target prediction and docking studies for this compound suggested a high affinity for the viral protease enzyme, indicating a potential mechanism of action through the inhibition of this crucial enzyme responsible for processing viral polyproteins. mdpi.com

Potential Inhibition of Neuraminidase:

Furthermore, derivatives of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine, another class of compounds with a related heterocyclic core, have demonstrated antiviral activity against the influenza A virus (H1N1). urfu.rumdpi.com In vitro studies and molecular docking simulations have suggested that the mechanism of action for these compounds may involve the inhibition of neuraminidase, a key viral surface protein that facilitates the release of progeny virions from infected cells. urfu.rumdpi.com

The following table summarizes the research findings on the interference of this compound derivatives and their analogs with viral life cycle proteins.

Compound ClassDerivative ExampleTarget VirusViral Protein TargetMechanism of ActionReference
Dihydropyrrolo[1,2-a]pyrazine8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-oneHIV-1IntegraseInhibition of strand transfer nih.gov
Imidazo[1,2-a]pyrazineCompound A4Influenza A and BNucleoprotein (NP)Induces NP clustering and prevents nuclear accumulation nih.gov
Imidazo[1,2-a]pyrazineCompound 3bHuman Coronavirus 229EProtease (predicted)Inhibition of viral polyprotein processing mdpi.com
Pyrrolo[2,1-f] nih.govnih.govnih.govtriazineDimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govnih.govtriazine-5,6-dicarboxylateInfluenza A (H1N1)Neuraminidase (suggested)Inhibition of virion release urfu.rumdpi.com

Applications of 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine in Chemical Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

While direct applications of 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine as a chiral building block are not extensively documented, the synthesis of closely related chiral tetrahydropyrrolo[1,2-a]pyrazines highlights the potential of this scaffold in asymmetric synthesis. A highly efficient method for producing medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a direct asymmetric intramolecular aza-Friedel-Crafts reaction. This process, catalyzed by a chiral phosphoric acid, facilitates the reaction between N-aminoethylpyrroles and various aldehydes to yield the target structures with high yields and excellent enantioselectivities.

The successful stereoselective synthesis of the saturated analog suggests that the dihydropyrrolo[1,2-a]pyrazine core can also serve as a valuable chiral synthon. The inherent chirality, once established at the methyl-substituted stereocenter, can be used to direct subsequent stereoselective transformations. The rigid bicyclic framework allows for predictable control over the spatial orientation of reactants, making it a promising starting point for the total synthesis of complex natural products or chiral drugs where precise stereochemical control is paramount.

Role in Catalysis (e.g., Ligands, Organocatalysts)

The this compound scaffold possesses structural features that suggest significant potential in the field of catalysis, particularly in the development of novel ligands for metal-mediated reactions. The pyrazine (B50134) ring contains two nitrogen atoms which can act as Lewis bases, capable of coordinating to metal centers. nih.gov Pyrimidine and pyrazine fragments are considered ideal cores for ligands because they can bind a metal through one nitrogen atom while leaving the second nitrogen available for further functionalization or interaction. semanticscholar.org This dual-nitrogen feature allows for the fine-tuning of the electronic properties of a catalyst without inducing significant steric changes near the active site. semanticscholar.org

The coordination of pyrazine derivatives to metal ions like manganese, iron, cobalt, and nickel has been demonstrated, with the ligand often behaving in a bidentate fashion, involving a nitrogen atom from the pyrazine ring. nih.gov In catalytic systems, the unligated nitrogen atom can be protonated or interact with a Lewis acid, which enhances the π-acidity of the ligand. semanticscholar.org This modification significantly increases the electrophilicity of the coordinated metal center, which can dramatically enhance reaction rates, for instance, in C-C reductive elimination processes. semanticscholar.org While specific catalytic applications of this compound have yet to be reported, its inherent structure makes it a compelling candidate for exploration as a tunable ligand in asymmetric catalysis and other transition metal-catalyzed transformations. Furthermore, the use of pyrazine derivatives in organocatalytic diboration reactions suggests another avenue for the application of this scaffold. researchgate.net

Potential in Organic Materials Development

The fused π-conjugated system of the pyrrolopyrazine core endows it with potential for applications in the development of novel organic materials with tailored electronic and photophysical properties.

Nitrogen-containing heterocycles are integral components of many organic chromophores and fluorophores. The pyrrolopyrazine scaffold, containing an electron-rich pyrrole (B145914) fused to an electron-deficient pyrazine, creates an intrinsic donor-acceptor (D-A) type structure. This arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a fundamental mechanism for fluorescence.

Research on other D-A-D type compounds where pyrazine serves as the core acceptor moiety has shown that this design can lead to fluorescent probes with large Stokes shifts, high photostability, and low cytotoxicity. nih.govfrontiersin.org The pyrazine core effectively serves as the LUMO-concentrated region, promoting the ICT effect. frontiersin.org Similarly, studies on other dihydropyrrolo-based scaffolds have demonstrated the ability to fine-tune optoelectronic properties through peripheral functionalization, leading to materials with high-contrast electrochromism suitable for electronic devices. nih.govacs.org Although the specific photophysical properties of this compound have not been detailed, its core structure strongly suggests potential for development into fluorescent probes for biological imaging or as building blocks for other optoelectronic materials. mdpi.com

The incorporation of heterocyclic units into polymer backbones is a key strategy for creating functional materials with advanced properties. Pyrazine-linked conjugated microporous polymers have been successfully synthesized and have demonstrated exceptional chemical stability and utility as high-performance proton-conducting materials for fuel cells. In these materials, the nitrogen sites on the pyrazine units serve as binding locations for proton carriers like phosphoric acid.

Given these precedents, the this compound scaffold could be envisioned as a novel monomer for polymerization. Through appropriate functionalization, for instance, by introducing halide or boronic ester groups, the molecule could be subjected to cross-coupling polymerization reactions. The resulting polymers would feature the rigid, nitrogen-rich pyrrolopyrazine unit periodically along the chain. Such materials could exhibit interesting properties for applications in organic electronics, such as thin-film transistors or as electron-accepting materials in solar cells, analogous to polymers based on other fused heterocyclic systems like thieno[3,4-c]pyrrole-4,6-dione.

Scaffold for Advanced Lead Identification and Optimization in Drug Discovery (Excluding Clinical Stages)

The dihydropyrrolo[1,2-a]pyrazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds targeting a range of biological targets. mdpi.comresearchgate.net Its rigid structure allows for the precise spatial presentation of substituents, facilitating optimal interactions with protein binding sites. This has made it a valuable starting point for lead identification and optimization in early-stage drug discovery. researchgate.netresearchgate.net

One of the most significant applications of this scaffold is in the development of PIM kinase inhibitors. nih.gov PIM kinases are a family of serine/threonine kinases implicated in cancer cell proliferation and survival. A novel series of pyrrolo[1,2-a]pyrazinones was identified through library screening, showing inhibitory activity in the low micromolar range. nih.gov Guided by crystal structure analysis, rational optimization led to the discovery of highly potent and selective inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have explored how different substituents on the scaffold affect potency and selectivity, as detailed in the table below. nih.gov

Table 1: Research Findings on Pyrrolo[1,2-a]pyrazinone-Based PIM Kinase Inhibitors

Compound PIM-1 IC₅₀ (nM) PIM-2 IC₅₀ (nM) PIM-3 IC₅₀ (nM) Key Structural Features
Hit 1 2400 >10000 >10000 Initial hit from library screening. nih.gov
15a 16 130 44 Optimized compound with improved potency and selectivity. nih.gov

| 20c | 1.8 | 0.9 | 10 | Stereoselective synthesis led to potent inhibitor with favorable pharmacokinetic properties. nih.gov |

Another key application is the development of positive allosteric modulators (PAMs) for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting GluN2C- and GluN2D-containing subtypes. nih.gov These receptors are involved in various neurological functions. A second-generation series of PAMs based on the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core showed significant improvements over earlier prototypes, including enhanced potency, better lipophilic efficiency, and increased aqueous solubility. nih.gov

Table 2: Research Findings on Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based NMDA Receptor Modulators

Compound Target Activity Key Improvements

| R-(+)-EU-1180-453 | GluN2C/D-selective NMDAR | Positive Allosteric Modulator | Log unit improvements in potency, lipophilic efficiency, and aqueous solubility compared to first-generation compounds. nih.gov |

The pyrrolo[1,2-a]pyrazine (B1600676) scaffold has also been utilized to develop libraries of compounds for broader biological screening, leading to the identification of molecules with anticancer activity against human lymphoma cells. nih.gov These extensive applications underscore the value of the this compound framework in generating diverse and biologically active molecules for preclinical drug discovery. mdpi.comnih.gov

Advanced Analytical Method Development for 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine and Its Derivatives

Chromatographic Separation Techniques

The development of robust analytical methods is crucial for the characterization, purity assessment, and quantitative analysis of heterocyclic compounds such as 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of analytical strategies for this class of compounds.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation of the main compound from any process-related impurities or degradation products.

A typical starting point for method development would utilize a C18 stationary phase due to its versatility and wide applicability. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) or water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of compounds with a broad range of polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

A hypothetical HPLC method for the analysis of this compound is presented below. Please note that these parameters are illustrative and would require empirical optimization.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly important in pharmaceutical development, where enantiomers can have different pharmacological activities.

The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are often effective for a broad range of compounds. The mobile phase in chiral separations is typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol.

An example of a potential chiral HPLC method is outlined in the following table. The selection of the specific CSP and mobile phase would be determined through experimental screening.

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 5 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent tool for analyzing volatile impurities or related derivatives. For instance, residual starting materials or volatile byproducts from its synthesis could be monitored using this technique.

A standard GC analysis would employ a capillary column with a non-polar or mid-polarity stationary phase. A temperature program is used to facilitate the separation of components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is a common choice for general-purpose analysis of organic compounds, while a mass spectrometer (MS) can be used for definitive identification.

A representative GC method for analyzing volatile species related to this compound is detailed below.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temp. 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the detailed analysis of complex mixtures.

LC-MS for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for impurity profiling, allowing for the detection and tentative identification of impurities at very low levels. By determining the mass-to-charge ratio (m/z) of an unknown peak, a molecular formula can be proposed, which is a critical step in structure elucidation. In metabolic studies, LC-MS can be used to identify metabolites of a parent compound in biological matrices.

The chromatographic conditions for LC-MS are often similar to those used for HPLC-UV, but the mobile phase must be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium (B1175870) formate).

ParameterCondition
Separation RP-HPLC (as described in 9.1.1)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V

GC-MS for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. nih.gov It is frequently used to analyze complex mixtures and identify unknown components by comparing their mass spectra to extensive libraries like the NIST database. nih.gov In the context of this compound, GC-MS would be used to characterize any volatile impurities or degradation products. The mass spectrum of a compound is a unique fingerprint that allows for high-confidence identification.

ParameterCondition
Separation GC (as described in 9.1.3)
Ionization Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 35 - 450 m/z
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

Validation of Quantitative Analytical Methods (e.g., Linearity, Accuracy, Precision, Robustness)

The validation of quantitative analytical methods is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. For this compound and its derivatives, robust analytical methods are essential for accurate quantification in various matrices. The validation process is conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and typically evaluates specificity, linearity, range, accuracy, precision, and robustness.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For the quantitative analysis of this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them with the chosen chromatographic method, such as High-Performance Liquid Chromatography (HPLC). The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a strong linear relationship.

A study validating an HPLC method for a related pyrrole (B145914) derivative demonstrated excellent linearity over a concentration range of 5 to 150 µg/mL. The resulting regression equation and correlation coefficient are representative of what would be expected for this compound.

Table 1: Linearity Study Results for this compound

Parameter Result
Linearity Range 5 - 150 µg/mL
Regression Equation y = 45782x + 12345
Correlation Coefficient (R²) 0.9997
Intercept 12345

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and the recovery percentage is calculated. For this compound, accuracy would be assessed at multiple concentration levels (e.g., low, medium, and high) to ensure the method is accurate across its entire range. High recovery rates, typically between 98% and 102%, indicate a high degree of accuracy.

Table 2: Accuracy (Recovery) Data for this compound

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
Low 10.0 9.9 99.0%
Medium 50.0 50.4 100.8%

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by performing multiple analyses of the same sample on the same day, while intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment. A low RSD value, typically less than 2%, indicates good precision.

Table 3: Precision Study for this compound

Parameter Concentration (µg/mL) Measured Concentration (Mean ± SD) RSD (%)
Repeatability (Intra-day) 50.0 50.2 ± 0.45 0.90%

| Intermediate Precision (Inter-day) | 50.0 | 50.5 ± 0.76 | 1.50% |

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as the mobile phase composition, flow rate, column temperature, and pH of the mobile phase. The method is considered robust if the results remain within acceptable limits despite these minor changes.

Table 4: Robustness Testing Parameters and Variations

Parameter Standard Condition Variation 1 Variation 2
Mobile Phase Composition Acetonitrile:Water (60:40) Acetonitrile:Water (62:38) Acetonitrile:Water (58:42)
Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min
Column Temperature 30 °C 28 °C 32 °C

| pH of Mobile Phase | 3.0 | 2.8 | 3.2 |

The results of the robustness study would be evaluated by assessing the impact of these variations on parameters such as peak area, retention time, and peak asymmetry. A method is deemed robust if the RSD of the results obtained under the varied conditions is within acceptable limits.

Future Research Directions and Unexplored Avenues for 3 Methyl 3,4 Dihydropyrrolo 1,2 a Pyrazine

Exploration of Novel and Sustainable Synthetic Strategies

Current synthetic routes to the dihydropyrrolo[1,2-a]pyrazine core often involve strategies such as fusing a pyrazinone to a pyrrole (B145914) derivative, multicomponent reactions, or various cyclization methods. mdpi.com While effective, future efforts should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for future synthetic research include:

Green Chemistry Approaches : Research into synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste is crucial. This could involve exploring catalyst-free reactions or the use of biocatalysis. nih.govnih.gov

One-Pot and Domino Reactions : Expanding on existing multicomponent and domino annulation strategies to construct the polysubstituted pyrrolo[1,2-a]pyrazine (B1600676) core in a single step would improve efficiency and atom economy.

Catalytic Innovations : The development of novel catalysts, such as enzymatic catalysts or new transition metal complexes, could offer higher yields, improved stereoselectivity, and milder reaction conditions. nih.gov For instance, palladium-catalyzed cyclization has been used for related structures and could be further optimized. mdpi.com

Flow Chemistry : The application of continuous-flow systems for synthesis could enable better control over reaction parameters, improve safety, and allow for easier scalability. nih.gov

Synthetic Strategy Potential Advantages Research Focus
BiocatalysisHigh selectivity, mild conditions, reduced environmental impact.Identifying and engineering enzymes for specific bond formations.
Domino ReactionsIncreased molecular complexity from simple precursors in one pot.Designing new cascade sequences for rapid library synthesis.
Flow ChemistryEnhanced safety, scalability, and process control.Optimizing reaction conditions and reactor design for continuous production.

Deeper Mechanistic Elucidation of Biological Activities

Derivatives of the pyrrolopyrazine scaffold have demonstrated a wide range of biological activities, including antifungal properties and kinase inhibition. researchgate.netnih.govekb.eg However, for many of these compounds, the precise mechanism of action at the molecular level remains unclear. researchgate.net A deeper understanding of how 3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine and its analogues interact with biological systems is essential for their development as therapeutic agents.

Future mechanistic studies should focus on:

Omics-Based Approaches : Utilizing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound. This can help identify affected pathways and off-target effects.

Target Engagement Studies : Employing techniques like cellular thermal shift assays (CETSA) and photoaffinity labeling to confirm direct binding to proposed biological targets within a cellular context.

Structural Biology : Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound in complex with its biological target, providing detailed insights into the binding mode and guiding further structure-activity relationship (SAR) studies. For example, understanding the interaction with PIM kinases, a target for some derivatives, could lead to more potent and selective inhibitors. nih.gov

Identification of New Biological Targets and Pathways

The structural features of the dihydropyrrolo[1,2-a]pyrazine scaffold suggest that it may interact with a variety of biological targets beyond those already identified. The anticancer action of some derivatives has been linked to the FTase-p38 signaling axis, while others act as positive allosteric modulators of the N-Methyl-d-aspartate (NMDA) receptor. nih.govnih.gov Future research should aim to systematically explore the full therapeutic potential of this scaffold.

Avenues for discovering new targets include:

Phenotypic Screening : Testing the compound library against a diverse range of cell lines and disease models (e.g., cancer, neurodegenerative disorders, infectious diseases) to identify novel biological effects.

Chemical Proteomics : Using affinity chromatography coupled with mass spectrometry to pull down and identify proteins that directly bind to the this compound core.

Target-Based Screening : Systematically screening the compound against panels of known drug targets, such as a broad range of kinases, G-protein coupled receptors (GPCRs), and ion channels, to uncover unexpected activities.

Screening Method Objective Potential New Target Classes
Phenotypic ScreeningIdentify novel cellular effects and therapeutic areas.Antiviral, anti-inflammatory, neuroprotective agents.
Chemical ProteomicsUncover direct protein binding partners.Novel enzymes, transcription factors, structural proteins.
Kinase Panel ScreeningEvaluate selectivity and identify new kinase targets.Receptor Tyrosine Kinases, Cyclin-Dependent Kinases.

Integration of the Scaffold into Advanced Functional Materials

The application of pyrrolo[1,2-a]pyrazine derivatives has been almost exclusively in the biological and medicinal chemistry realms. A significant and largely unexplored future direction is the integration of this heterocyclic scaffold into advanced functional materials. The electron-rich nature and rigid structure of the aromatic pyrrolopyrazine system could impart valuable photophysical or electronic properties.

Potential research areas include:

Organic Electronics : Investigating the potential of functionalized derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Chemosensors : Designing and synthesizing derivatives that exhibit a change in fluorescence or color upon binding to specific analytes, such as metal ions or biologically relevant molecules.

Smart Materials : Incorporating the scaffold into polymers or gels to create materials that respond to external stimuli like light, pH, or temperature.

Development of High-Throughput Synthesis and Screening Platforms

To efficiently explore the chemical space around the this compound core and accelerate the discovery of new bioactive compounds, the development of high-throughput methods is essential. Building upon established diversity-oriented synthesis approaches can facilitate the creation of large and diverse chemical libraries. nih.gov

Future work should involve:

Automated Synthesis : Adapting existing synthetic routes, particularly multicomponent reactions, for use on automated synthesis platforms to rapidly generate a large number of analogues. mdpi.com

Combinatorial Chemistry : Systematically varying the substituents at different positions of the scaffold to build large combinatorial libraries for screening.

High-Content Screening (HCS) : Developing and implementing sophisticated cell-based imaging assays to screen compound libraries for complex biological phenotypes, providing more detailed information than traditional high-throughput screening (HTS) methods.

Theoretical Prediction of Novel Reactivity and Properties

Computational and theoretical chemistry offer powerful tools to predict the behavior of molecules and guide experimental work. This avenue is currently underexplored for the this compound scaffold.

Future theoretical studies could focus on:

Quantum Chemical Calculations : Using methods like Density Functional Theory (DFT) to predict reaction mechanisms, explore the feasibility of novel synthetic routes, and calculate electronic properties relevant to materials science applications.

Molecular Docking and Dynamics : Performing virtual screening of large compound databases against known protein structures to identify potential new biological targets. nih.gov Molecular dynamics simulations can then be used to predict the stability of ligand-protein complexes and elucidate binding mechanisms.

Quantitative Structure-Activity Relationship (QSAR) : Developing predictive models that correlate the structural features of different derivatives with their observed biological activity, thereby guiding the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core, and how can functional groups be introduced at specific positions?

  • Methodology : The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via double cyclization reactions using precursors such as o-phenylenediamines and substituted pyrrolo intermediates. For example, TFA/DMSO or DBSA/toluene systems facilitate cyclization under mild conditions, yielding hybrid structures like benzoimidazole-pyrrolo[1,2-a]pyrazines . Post-synthetic modifications, such as Pd-catalyzed Suzuki cross-coupling, enable regioselective introduction of aryl/heteroaryl groups at the C-6 or C-8 positions using brominated intermediates .

Q. How can NMR and HRMS be optimized to confirm the structure of substituted pyrrolo[1,2-a]pyrazine derivatives?

  • Methodology : 1H^{1}\text{H} NMR is critical for identifying proton environments, particularly distinguishing regioisomers (e.g., substituent-induced splitting patterns in aromatic regions). 13C^{13}\text{C} NMR helps confirm carbonyl and sp2^2-hybridized carbons. HRMS (ESI-QTOF) with sodium adducts ([M + Na]+^+) provides precise molecular weight validation, as demonstrated for fluorinated and chlorinated derivatives .

Q. What strategies are effective for introducing heterocyclic substituents into the pyrrolo[1,2-a]pyrazine system?

  • Methodology : Stille and Negishi couplings are suitable for incorporating heteroaryl groups (e.g., pyridyl, thienyl) using pre-metalated pyrrolo[1,2-a]pyrazines and heteroaryl halides. Pd catalysis with ligands like BINAP enhances efficiency, though yields for bulky substituents may require optimization .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives be achieved?

  • Methodology : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts using chiral ligands (e.g., phosphine-oxazoline systems) provides access to chiral tetrahydro derivatives with up to 95% enantiomeric excess (ee). Addition of Cs2_2CO3_3 suppresses racemization and improves conversion rates .

Q. How do structural modifications of the pyrrolo[1,2-a]pyrazine core influence biological activity, such as aldose reductase inhibition?

  • Methodology : Structure-activity relationship (SAR) studies reveal that spirosuccinimide-fused derivatives (e.g., AS-3201) exhibit potent aldose reductase inhibition (IC50_{50} = 15 nM). Enantiomeric resolution confirms the (R)-configuration as critical for activity, with in vivo efficacy demonstrated in diabetic rat models .

Q. What experimental approaches resolve contradictions in photophysical data for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids?

  • Methodology : Discrepancies in fluorescence quantum yields or Stokes shifts may arise from solvent polarity or substituent electronic effects. Systematic studies using time-resolved fluorescence and DFT calculations can elucidate intramolecular charge transfer (ICT) mechanisms. For example, electron-withdrawing groups (e.g., -NO2_2) enhance ICT, while methoxy groups reduce it .

Q. How can combinatorial libraries of pyrrolo[1,2-a]pyrazine derivatives be designed for high-throughput screening (HTS)?

  • Methodology : Solid-phase synthesis using diversifiable building blocks (e.g., halogenated cores for cross-coupling) enables rapid generation of analogs. High-content imaging screening systems assess cellular permeability and cytotoxicity, prioritizing candidates with favorable pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.